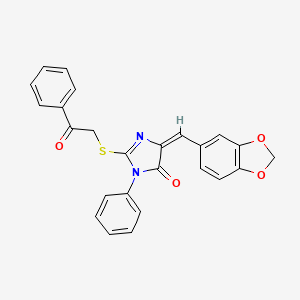![molecular formula C5H5BrN6 B2453374 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 1783318-15-9](/img/structure/B2453374.png)
8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound with a molecular formula of C5H5BrN6 and a molecular weight of 229.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazolo[1,5-a][1,3,5]triazine ring system, which is a fused ring structure containing nitrogen atoms. It is primarily used in research and development due to its unique chemical properties.
Applications De Recherche Scientifique
8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Orientations Futures
The future directions for research on “8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine” could include further exploration of its synthesis, chemical reactions, and potential biological applications. Given the interest in similar compounds for their potential multi-target profiles to control diseases like Alzheimer’s , “this compound” could also be investigated in this context.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have selective antiproliferative activity against certain cancer cells , suggesting potential targets within these cells.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit enzymes such as ache, buche, and bace1 , which could suggest a similar mode of action for 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine.
Pharmacokinetics
Similar compounds have shown promising admet properties, suggesting potential drug-like characteristics .
Result of Action
Related compounds have demonstrated potent anti-proliferative activity against certain cancer cells , which could suggest similar effects for this compound.
Analyse Biochimique
Biochemical Properties
It is known that similar compounds have been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions could potentially influence the activity of these enzymes, thereby affecting biochemical reactions within the cell.
Cellular Effects
Based on its potential interactions with enzymes such as AChE and BuChE , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that similar compounds can interact with the catalytically active sites (CAS) and the peripheral anionic sites (PAS) of AChE and BuChE . These interactions could potentially lead to changes in enzyme activity and subsequent changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the reaction of pyrazolo[1,5-a][1,3,5]triazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts such as palladium acetate, along with ligands like triphenylphosphine, are used in organic solvents like toluene or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a][1,3,5]triazines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or diaryl compounds with extended conjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a][1,3,5]triazine: The parent compound without the bromine substitution.
8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: A similar compound with a chlorine atom instead of bromine.
8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: A similar compound with an iodine atom instead of bromine.
Uniqueness
8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in the design of new materials or pharmaceuticals.
Propriétés
IUPAC Name |
8-bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN6/c6-2-1-9-12-3(2)10-4(7)11-5(12)8/h1H,(H4,7,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWPLWLTSDXLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1Br)N=C(N=C2N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2453293.png)

![2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2453296.png)


![5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole](/img/structure/B2453299.png)

![6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2453306.png)
![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2453307.png)
![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)

![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2453314.png)
